5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-22-11-16(21,13-5-3-2-4-6-13)10-19-15(20)12-7-14(17)9-18-8-12/h2-9,21H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJULVSQTXARZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC(=CN=C1)Br)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the bromination of pyridine-3-carboxamide followed by the introduction of the hydroxy, methoxy, and phenylpropyl groups. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable solvent like acetonitrile or dichloromethane. The subsequent steps involve the protection and deprotection of functional groups, as well as the use of reagents like sodium hydride (NaH) and palladium catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (NaN3, KCN). The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents (e.g., dichloromethane, acetonitrile) .
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., carbonyl compounds), reduced derivatives (e.g., alcohols), and substituted derivatives (e.g., azides, nitriles) .
Scientific Research Applications
5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis of substituent effects:
Key Differences and Implications
- Heterocyclic Core: The target’s pyridine core contrasts with Z14’s pyrimidine and ESM’s fused furopyridine.
- Substituent Positioning : The target’s bromine at C5 differs from Z14 (C5 pyrimidine) and N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide (C2 bromine). Positional changes influence steric and electronic interactions.
- Side Chain Complexity : The target’s N-linked hydroxy-methoxy-phenylpropyl group offers multiple H-bonding sites, unlike the simpler methyl (2-bromo-3-methylpyridine) or pivalamide (). This may enhance target selectivity in biological systems.
- Halogen Effects : Bromine’s larger atomic radius compared to fluorine (ESM) could strengthen halogen bonding but reduce metabolic stability.
Hypothetical Property Analysis Based on Structural Analogues
Research Findings and Limitations
- Z14: Demonstrated antiviral activity against dengue virus NS proteins, attributed to its pyrimidine core and benzothiazole moiety .
- N-(2-Bromo-5-Hydroxypyridin-3-yl)Pivalamide : The hydroxyl group at C5 could improve water solubility compared to the target’s methoxy group, but the bulky pivalamide may reduce membrane permeability .
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons are based on structural analogs, and experimental validation is needed.
Biological Activity
5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a hydroxyl group, a methoxy group, and a pyridine carboxamide moiety, which contributes to its unique chemical properties. The molecular formula for this compound is .
Mechanisms of Biological Activity
The biological activity of 5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways, making it a candidate for anti-cancer therapy.
- Interaction with Receptors : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HCT116 | 0.025 | Anti-proliferative via apoptosis induction | |
| MDA-MB-231 | 0.050 | Inhibition of cell migration | |
| A549 | 0.030 | Modulation of NF-kB signaling pathway |
Case Study 1: Anti-Cancer Efficacy
A study conducted on colorectal cancer cell lines (HCT116) demonstrated that 5-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)pyridine-3-carboxamide effectively inhibited cell growth with an IC50 value of 25 nM. The mechanism was linked to the induction of apoptosis through caspase activation and mitochondrial dysfunction.
Case Study 2: Inhibition of Metastasis
In research involving triple-negative breast cancer (MDA-MB-231) cells, the compound was found to significantly reduce cell migration and invasion capabilities. The IC50 was determined to be 50 nM, suggesting its potential as an anti-metastatic agent.
Case Study 3: Antioxidant Activity
A separate investigation highlighted the antioxidant properties of the compound. It exhibited a significant reduction in reactive oxygen species (ROS) levels in A549 lung cancer cells, indicating its potential role in mitigating oxidative stress-related damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
